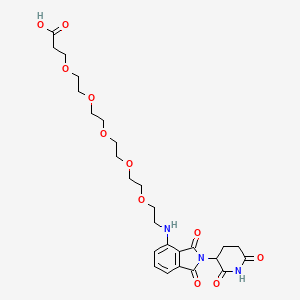
Pomalidomide 4'-PEG5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-PEG5-acid is a functionalized cereblon ligand used in PROTAC (Proteolysis-Targeting Chimera) research and development . It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, ready for conjugation to a target protein ligand .
Molecular Structure Analysis
The molecular formula of Pomalidomide 4’-PEG5-acid is C26H35N3O11 . It has a molecular weight of 565.58 .Physical And Chemical Properties Analysis
Pomalidomide 4’-PEG5-acid has a molecular weight of 565.58 and a molecular formula of C26H35N3O11 . The compound appears as a solid-liquid mixture . .Scientific Research Applications
Therapeutic Efficacy in Multiple Myeloma
Pomalidomide has shown significant efficacy as a treatment option for patients with multiple myeloma, especially those who have heavily pretreated or refractory cases. Research demonstrates pomalidomide's ability to induce responses even in patients who have exhausted other treatments, such as lenalidomide and bortezomib, highlighting its potential as a salvage therapy in severe prognostic settings (Cerchione et al., 2018). The combination of pomalidomide with dexamethasone has been particularly noted for its tolerability and significant efficacy, providing a new treatment avenue for patients with relapsed and refractory MM (C. Cerchione et al., 2022).
Mechanisms of Action
Pomalidomide's anti-cancer activity extends beyond its immunomodulatory effects. It is involved in a wide range of biological activities including anti-angiogenic, teratogenic, and epigenetic effects. Studies have identified its selectivity for certain hematological malignancies and proposed models for its mechanism of action based on its impact on the tumor microenvironment and modulation of transcription factors critical for myeloma cell survival (J. Shortt et al., 2013).
Pharmacokinetic Studies
The pharmacokinetics of pomalidomide have been explored, indicating its potential for high-throughput determination in human plasma, which is crucial for clinical pharmacokinetic studies and optimizing therapeutic regimens. These studies support pomalidomide's application in personalized medicine by ensuring appropriate dosing and monitoring levels in patients (Chang Shu et al., 2021).
Impact on the Tumor Microenvironment
Research also highlights pomalidomide's significant impact on the tumor microenvironment, particularly in CNS lymphoma models. It has been shown to induce changes in the immune microenvironment, increasing the presence of macrophages and natural killer cells, which likely contributes to its therapeutic efficacy (Zhi-min Li et al., 2013).
Mechanism of Action
Pomalidomide 4’-PEG5-acid is a functionalized cereblon ligand. It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, which is ready for conjugation to a target protein ligand . This is part of the mechanism of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQLKMOQUEEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide 4'-PEG5-acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)
![7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2812423.png)
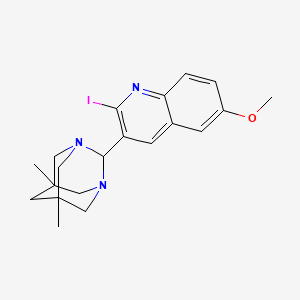

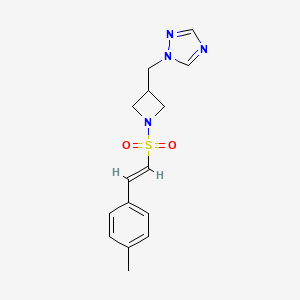
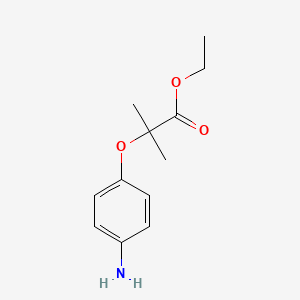
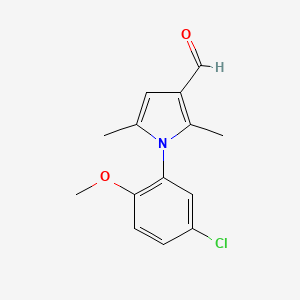
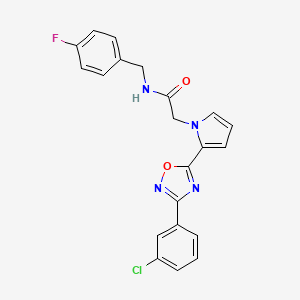

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)
![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)
![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)